1,3-Diphenoxybenzene

Description

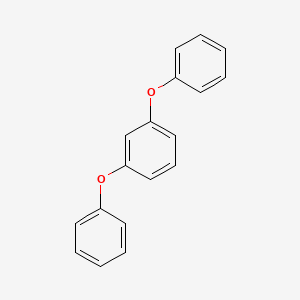

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNRGGLCSLZOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063004 | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Diphenoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3379-38-2 | |

| Record name | 1,3-Diphenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003379382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-diphenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,3-Diphenoxybenzene via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone in the formation of carbon-heteroatom bonds, is a pivotal method for the synthesis of diaryl ethers.[1] This reaction, traditionally involving a copper-catalyzed coupling of an aryl halide with a phenol, has evolved significantly from its origins which required harsh conditions like high temperatures and stoichiometric amounts of copper.[1][2] Modern advancements have introduced protocols that utilize catalytic amounts of copper, various ligands, and milder reaction conditions, thereby broadening the reaction's applicability and tolerance to various functional groups.[1]

This guide provides an in-depth overview of the synthesis of 1,3-diphenoxybenzene, a key structural motif in various functional materials and pharmaceutical compounds, using the Ullmann condensation. It covers the core reaction mechanism, detailed experimental protocols, and optimization strategies.

Reaction Mechanism

The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution.[3] The generally accepted mechanism involves a catalytic cycle initiated by a Cu(I) species. The key steps are:

-

Formation of Copper(I) Phenoxide: The reaction begins with the deprotonation of the phenol by a base, followed by coordination with the Cu(I) catalyst to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This step is often the rate-determining step and results in a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the final diaryl ether product and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Ligands, such as phenanthrolines, amino acids, or diamines, play a crucial role in modern Ullmann reactions.[2][4] They stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, often allowing the reaction to proceed under much milder conditions.[4]

Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.

Experimental Protocols

This section outlines a generalized, modern protocol for the synthesis of this compound from resorcinol (1,3-dihydroxybenzene) and an aryl halide (e.g., iodobenzene). Optimization of specific parameters may be required to achieve maximum yield.

Materials and Reagents:

-

Resorcinol

-

Iodobenzene or Bromobenzene

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-Phenanthroline or L-Proline)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered)

-

Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Pyridine)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add resorcinol (1.0 eq.), the copper(I) iodide catalyst (e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2.5 eq.).[4]

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[4]

-

-

Addition of Reactants:

-

Add the anhydrous solvent (e.g., DMF) via syringe.

-

Add the aryl halide (2.2 eq.) via syringe and ensure the mixture is well-stirred.

-

-

Reaction:

-

Work-up:

-

Extraction and Purification:

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of ethyl acetate.[4]

-

Combine the organic layers and wash with water and then brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.[4]

-

Caption: General experimental workflow for Ullmann synthesis.

Data Presentation: Reaction Parameters and Troubleshooting

Successful synthesis of this compound via the Ullmann condensation requires careful optimization of several parameters. The tables below summarize typical reaction conditions and provide guidance for troubleshooting common issues.

Table 1: General Parameters for Ullmann Diaryl Ether Synthesis

| Component | Example / Typical Range | Role & Considerations |

| Aryl Halide | Iodobenzene, Bromobenzene | Reactivity order: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the least reactive and often require more specialized catalytic systems.[5] |

| Phenol | Resorcinol | The nucleophile in the reaction. |

| Catalyst | CuI, Cu₂O, CuBr, Copper Powder | The active species is typically Cu(I).[4] Catalyst loading is usually 1-10 mol%. |

| Ligand | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine | Stabilizes the catalyst, increases reaction rate, and allows for lower temperatures.[2] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the phenol. Must be anhydrous and finely powdered for better reactivity.[4] Cs₂CO₃ is often more effective but also more expensive. |

| Solvent | DMF, DMSO, Pyridine, Toluene | A high-boiling, polar aprotic solvent is typically used. Must be anhydrous.[4] |

| Temperature | 80 - 210°C | Modern ligand-assisted protocols operate at lower temperatures (80-130°C), while classical methods require >200°C.[4][6] |

| Yield | 60 - 95% | Highly dependent on substrate scope and optimization of all parameters. |

Table 2: Troubleshooting Guide for Ullmann Condensation

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive Catalyst: Copper source is oxidized or poor quality. | Use a fresh, high-purity Cu(I) salt. Ensure inert atmosphere is maintained.[4] |

| Inappropriate Ligand: Ligand is not suitable for the specific substrates. | Screen a variety of ligand classes (e.g., diamines, amino acids, phenanthrolines).[2][4] | |

| Suboptimal Base: Base is not strong enough or has poor solubility. | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[4] | |

| Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | Incrementally increase the reaction temperature. For modern systems, start in the 100-120°C range.[4] | |

| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst degrades over the course of the reaction. | Increase catalyst or ligand loading. |

| Presence of Water or Oxygen: Moisture can quench the base and intermediates; oxygen can oxidize the Cu(I) catalyst. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried and the reaction is run under a strictly inert atmosphere.[4] | |

| Formation of Side Products | Homocoupling of Aryl Halide: A common side reaction, especially at high temperatures. | Lower the reaction temperature. Optimize the catalyst and ligand system. |

| Degradation of Reactants: Substrates may be unstable under the reaction conditions. | Lower the reaction temperature or screen milder bases. |

References

- 1. benchchem.com [benchchem.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. people.umass.edu [people.umass.edu]

An In-depth Technical Guide to the Synthesis of Resorcinol Diphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol diphenyl ether, also known as 1,3-diphenoxybenzene, is a significant scaffold in medicinal chemistry, particularly in the development of small molecule inhibitors for immune checkpoint pathways. This technical guide provides a comprehensive overview of the synthesis of resorcinol diphenyl ether, focusing on the Ullmann condensation reaction. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological context, specifically its role as an inhibitor of the PD-1/PD-L1 signaling pathway, are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

Resorcinol diphenyl ether is an aromatic ether that has garnered considerable interest in the field of drug development. Its core structure serves as a key pharmacophore in a variety of biologically active molecules. Of particular note is the emergence of resorcinol diphenyl ether analogs as potent inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in oncology.[1][2][3] The synthesis of this foundational molecule is therefore of great importance. The most common and effective method for the preparation of resorcinol diphenyl ether is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.[4][5] This guide will provide a detailed examination of this synthetic route.

Synthesis of Resorcinol Diphenyl Ether via Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers. The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically in the presence of a base and at elevated temperatures.[4][5]

Reaction Scheme:

Key Reagents and Their Roles

-

Resorcinol: The phenolic starting material providing the central benzene ring.

-

Aryl Halide (e.g., Iodobenzene): The source of the phenyl groups. Aryl iodides are generally more reactive than bromides or chlorides in Ullmann condensations.

-

Copper Catalyst: Typically copper(I) salts such as CuI or copper powder are used. The catalyst is essential for facilitating the carbon-oxygen bond formation.[6][7]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[5]

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to ensure the reactants remain in solution at the required high temperatures.[5]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of resorcinol diphenyl ether based on typical Ullmann condensation conditions.

Materials:

-

Resorcinol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Add iodobenzene (2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with toluene (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure resorcinol diphenyl ether.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of resorcinol diphenyl ether and related diaryl ethers via Ullmann condensation. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Resorcinol | 1.0 equivalent | General Protocol |

| Iodobenzene | 2.0 - 2.5 equivalents | General Protocol |

| Copper(I) iodide | 0.05 - 0.2 equivalents | [6][7] |

| Potassium Carbonate | 2.0 - 3.0 equivalents | [8] |

| Reaction Conditions | ||

| Solvent | DMF, NMP, or DMSO | |

| Temperature | 120 - 160 °C | |

| Reaction Time | 12 - 48 hours | [5] |

| Product | ||

| Yield | 60 - 85% | Estimated |

| Melting Point | 59 - 61 °C | |

| Appearance | White to off-white solid |

Biological Context: Inhibition of the PD-1/PD-L1 Signaling Pathway

Resorcinol diphenyl ether and its analogs have been identified as promising small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1][2][3][9][10] This pathway plays a crucial role in regulating T-cell activation and preventing autoimmune responses.[11] However, many cancer cells exploit this pathway to evade immune surveillance.

The PD-1/PD-L1 Signaling Pathway

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, leads to the suppression of T-cell activity, thereby allowing the tumor to escape immune destruction.[12][13] Small molecule inhibitors based on the resorcinol diphenyl ether scaffold can disrupt this interaction, restoring the anti-tumor immune response.[2][3]

Mechanism of Action

Derivatives of resorcinol diphenyl ether are designed to bind to PD-L1, blocking its interaction with the PD-1 receptor on T-cells. This inhibition reactivates the T-cells, enabling them to recognize and eliminate cancer cells.[14]

Visualizations

Synthesis Pathway

References

- 1. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. people.umass.edu [people.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 8. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]

- 9. Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,3-Diphenoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,3-diphenoxybenzene (CAS No: 3379-38-2), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula of this compound is C₁₈H₁₄O₂, with a molecular weight of 262.30 g/mol . The spectroscopic data presented below provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum of this compound in deuterated chloroform reveals distinct signals corresponding to the aromatic protons of the central and flanking phenyl rings.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.32 | m | Aromatic Protons |

| 7.24 | m | Aromatic Protons |

| 7.10 | m | Aromatic Protons |

| 7.03 | m | Aromatic Protons |

| 6.71 | m | Aromatic Protons |

| 6.69 | m | Aromatic Protons |

¹³C NMR

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum can be accessed through the NIST WebBook.[1][2] Key absorptions are expected in the regions for C-O-C stretching and aromatic C-H and C=C bending.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 262.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 263.0 | 19.6 | [M+1]⁺ |

| 168.0 | 14.1 | Fragment Ion |

| 141.0 | 59.4 | Fragment Ion |

| 115.0 | 18.9 | Fragment Ion |

| 77.0 | 15.0 | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H NMR Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][4] The spectrum is acquired on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR spectroscopy is identical to that for ¹H NMR. The spectrum is typically acquired on the same spectrometer, operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

Infrared (IR) Spectroscopy

For solid samples like this compound, the IR spectrum can be obtained using the thin solid film method.[6] A small amount of the compound is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is then deposited on a salt plate (e.g., NaCl or KBr).[7] After the solvent evaporates, a thin film of the sample remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a mull can be prepared by grinding the solid with Nujol (a mineral oil) and placing the resulting paste between two salt plates.[8][9][10]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds.[11][12] The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[13][14][15] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Benzene, 1,3-diphenoxy- [webbook.nist.gov]

- 2. Benzene, 1,3-diphenoxy- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 1,3-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1,3-diphenoxybenzene, also known as resorcinol diphenyl ether. The information is presented to support research and development activities, with a focus on clarity and experimental context. All quantitative data are summarized for ease of reference, and standard experimental methodologies for determining these properties are detailed.

Core Physical and Chemical Properties

This compound is an organic compound notable for its diaryl ether structure.[1] It serves as a versatile building block in organic synthesis.[2] The fundamental physical characteristics of this compound are crucial for its handling, application, and analysis in a laboratory setting.

Data Presentation: Physical Property Summary

The key physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources and represent standard, accepted figures for the compound under specified conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄O₂ | [2][3][4] |

| Molecular Weight | 262.30 g/mol | [3][5] |

| Appearance | White crystals or crystalline powder | [3][6][7] |

| Melting Point | 59-61 °C (lit.) | [3][5][6] |

| Boiling Point | 189 °C at 2 mmHg | [3][6] |

| Density | ~1.111 g/cm³ (estimate) | [3][6] |

| Water Solubility | Insoluble | [2] |

| CAS Number | 3379-38-2 | [3][5] |

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the primary physical properties of an organic solid like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8] The capillary method is a common and reliable technique for this measurement.[8][10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading the Capillary Tube: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. A thermometer should be positioned to accurately measure the temperature of the block.[8]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).[8][12]

Boiling Point Determination (Micro-scale Capillary Method)

For substances with high boiling points or when only a small amount of sample is available, a micro-scale method is employed. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[13][14]

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube or fusion tube.

-

Capillary Setup: Take a standard melting point capillary tube and seal one end. Place this sealed capillary tube into the test tube containing the liquid, with the open end down.[15]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.[14]

-

Heating and Observation:

-

Heat the bath slowly and steadily.

-

As the temperature rises, air trapped in the inverted capillary will bubble out.[14]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor is now filling the capillary.

-

-

Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[14] This occurs when the external pressure equals the vapor pressure of the liquid.

Density Determination (Liquid Displacement Method)

Since this compound is a solid that is insoluble in water, its density can be determined using the principle of liquid displacement.

Methodology:

-

Mass Measurement: Accurately weigh a sample of this compound crystals using an analytical balance. Record this mass (m).

-

Initial Volume Measurement: Add a precisely known volume of a liquid in which the compound is insoluble (e.g., water) to a graduated cylinder. Record this initial volume (V₁).

-

Displacement: Carefully add the weighed solid sample to the graduated cylinder, ensuring all of the solid is submerged and no liquid splashes out.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).[16]

-

Calculation:

-

The volume of the solid sample is V = V₂ - V₁.

-

The density (ρ) is calculated using the formula: ρ = m / V .

-

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17] A qualitative and a simple quantitative method are described below.

Methodology (Qualitative):

-

Preparation: Place a small, measured amount of solvent (e.g., 1 mL of water, ethanol, etc.) into a small test tube.

-

Solute Addition: Add a small amount (e.g., 10 mg) of this compound to the test tube.

-

Observation: Stopper the tube and shake vigorously for 1-2 minutes.[17] Observe if the solid dissolves completely.

-

Categorization: If the solid dissolves, it is "soluble." If it remains undissolved, it is "insoluble." If some dissolves but not all, it is "partially soluble."[18] The temperature should be kept constant and recorded.[17]

Methodology (Quantitative - Saturation Method):

-

Preparation: Add an excess amount of this compound to a known volume of a specific solvent in a flask.

-

Equilibration: Seal the flask and agitate it (e.g., using a shaker or magnetic stirrer) at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution becomes saturated.[19]

-

Separation: Allow any undissolved solid to settle. Carefully remove a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred.

-

Analysis: Evaporate the solvent from the collected supernatant and accurately weigh the remaining solid residue.

-

Calculation: The solubility is expressed as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL).

Logical & Experimental Workflow

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental protocols used for their determination.

Caption: Workflow for Physical Property Determination.

References

- 1. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound = 99 3379-38-2 [sigmaaldrich.com]

- 6. 3379-38-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C18H14O2 | CID 76911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pennwest.edu [pennwest.edu]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. education.com [education.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to the Solubility of 1,3-Diphenoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1,3-diphenoxybenzene in various organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles governing its solubility and furnishes comprehensive experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility profile of this compound for applications such as reaction chemistry, purification, and formulation.

Introduction to this compound and its Solubility

This compound (CAS No: 3379-38-2, Molecular Formula: C₁₈H₁₄O₂) is an aromatic ether. Its molecular structure, characterized by a central benzene ring substituted with two phenoxy groups, imparts a predominantly non-polar character, which largely dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility. Consequently, this compound is expected to exhibit greater solubility in non-polar and moderately polar organic solvents, and limited solubility in highly polar solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptions are available, precise numerical values (e.g., in g/100 mL) are not widely reported. The following table summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data. The absence of comprehensive data underscores the importance of the experimental protocols detailed in the subsequent section.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Class | Polarity | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility |

| Toluene | Aromatic Hydrocarbon | Non-polar | Data not available | Expected to be soluble |

| Acetone | Ketone | Polar Aprotic | Data not available | Expected to be soluble |

| Ethanol | Alcohol | Polar Protic | Data not available | Expected to be sparingly soluble |

| Methanol | Alcohol | Polar Protic | Data not available | Expected to be sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Data not available | Expected to be soluble |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocols are provided to enable researchers to accurately determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

3.1.1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

3.1.2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent withdrawn) * 100

Spectroscopic Method

This method is suitable for compounds that have a chromophore and can be detected by UV-Vis spectroscopy.

3.2.1. Materials and Equipment:

-

All materials from the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

3.2.2. Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Gravimetric Method (steps 1-4).

-

Sample Withdrawal and Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. While readily available quantitative data is scarce, the provided theoretical background and detailed experimental protocols empower researchers to generate the specific data required for their applications. The accurate determination of solubility is a critical parameter in the successful design and execution of chemical processes, from laboratory-scale research to industrial applications.

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 1,3-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenoxybenzene (DPB), a high-performance aromatic ether, is recognized for its exceptional thermal stability, making it a valuable component in high-temperature applications, including as a heat transfer fluid, a lubricant, and a specialty solvent. This technical guide provides a detailed examination of the thermal stability and degradation of this compound. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from studies on closely related polyphenyl ethers and general principles of thermal analysis to present a comprehensive overview. This guide covers thermogravimetric and calorimetric analysis, probable degradation pathways, and detailed experimental protocols for the characterization of its thermal properties.

Introduction

This compound belongs to the class of polyphenyl ethers, which are known for their robust molecular structure. The presence of aromatic rings linked by flexible ether bonds imparts high thermal and oxidative stability. Understanding the thermal behavior of this compound is crucial for its safe and effective use in applications where it is exposed to elevated temperatures. This guide aims to provide a thorough understanding of its thermal stability, potential degradation products, and the mechanisms governing its decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.30 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 58-61 °C |

| Boiling Point | 375 °C (estimated) |

| CAS Number | 3379-38-2 |

Thermal Stability Analysis

The thermal stability of this compound is a key performance indicator. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported, data from related polyphenyl ethers provide valuable insights into its expected behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic ethers, TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.

Table 2: Expected Thermogravimetric Analysis Data for this compound (in an inert atmosphere)

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (T_d) | 400 - 450 °C | The temperature at which significant mass loss begins. Polyphenyl ethers are known for their high T_d. |

| Temperature at Maximum Decomposition Rate (T_max) | 450 - 500 °C | The temperature at which the rate of mass loss is highest. |

| Char Yield at 800 °C | 10 - 30% | The percentage of non-volatile carbonaceous residue remaining after pyrolysis. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can identify the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c), as well as enthalpies of these transitions.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

| Parameter | Expected Value | Description |

| Glass Transition Temperature (T_g) | Not applicable | As a crystalline solid, a distinct T_g is not expected. Amorphous domains, if present, might show a weak transition. |

| Melting Temperature (T_m) | 58 - 61 °C | The temperature at which the crystalline solid transitions to a liquid state. This is a sharp, endothermic peak. |

| Crystallization Temperature (T_c) | Below T_m | Observed upon cooling from the melt, representing the exothermic process of crystallization. |

Thermal Degradation Pathways

The thermal degradation of this compound in an inert atmosphere is expected to proceed through a free-radical mechanism involving the cleavage of the ether linkages. The high resonance energy of the aromatic rings makes them relatively stable, with initial bond scission occurring at the C-O bonds.

The proposed degradation pathway involves the following key steps:

-

Initiation: Homolytic cleavage of a carbon-oxygen bond in the ether linkage to form a phenoxy radical and a phenoxyphenyl radical.

-

Propagation: These initial radicals can undergo a series of reactions, including hydrogen abstraction and rearrangement, to form a variety of smaller aromatic compounds.

-

Termination: Combination of radical species to form larger, more complex aromatic structures, contributing to the formation of char.

Potential Degradation Products:

-

Phenol

-

Diphenyl ether

-

Benzene

-

Dibenzofuran

-

Various substituted aromatic compounds

-

Polycyclic aromatic hydrocarbons (in char)

In the presence of oxygen, the degradation mechanism is more complex, involving oxidative reactions that lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).

Below is a diagram illustrating a simplified, inferred degradation pathway for this compound under inert thermal stress.

Caption: Inferred thermal degradation pathway of this compound.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard method for evaluating the thermal stability of this compound using TGA.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (T_d) as the temperature at which 5% mass loss occurs.

-

Calculate the first derivative of the mass loss curve (DTG curve) to determine the temperature of maximum decomposition rate (T_max).

-

Record the percentage of residual mass at 800 °C as the char yield.

-

The following diagram illustrates the typical workflow for a TGA experiment.

Caption: Standard workflow for a TGA experiment.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for analyzing the thermal transitions of this compound using DSC.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Weigh approximately 2-5 mg of this compound into a clean, tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25 °C. Heat from 25 °C to 80 °C at a rate of 10 °C/min to observe the melting transition and erase thermal history.

-

Cooling Scan: Cool from 80 °C to 0 °C at a rate of 10 °C/min to observe the crystallization behavior.

-

Second Heating Scan: Heat from 0 °C to 80 °C at a rate of 10 °C/min to observe any subtle transitions like a glass transition, and to confirm the melting point.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting temperature (T_m) from the peak of the endotherm in the first and second heating scans.

-

Determine the crystallization temperature (T_c) from the peak of the exotherm in the cooling scan.

-

Integrate the area under the melting and crystallization peaks to determine the enthalpies of these transitions (ΔH_m and ΔH_c).

-

The following diagram illustrates the logical relationship in a DSC heat-cool-heat experiment.

Caption: Logical flow of a DSC heat-cool-heat experiment.

Conclusion

This compound is a highly thermally stable molecule, a characteristic it shares with other polyphenyl ethers. While specific, detailed experimental data on its thermal degradation is not widely published, this guide provides a robust framework for understanding its behavior at elevated temperatures based on the properties of related compounds and established analytical techniques. The provided experimental protocols offer a standardized approach for researchers to characterize the thermal properties of this compound and similar materials, ensuring data quality and comparability. Further research, particularly using hyphenated techniques like TGA-MS, would be invaluable in definitively elucidating the complex degradation pathways and identifying the full spectrum of decomposition products.

An In-Depth Technical Guide to 1,3-Diphenoxybenzene: Literature Review and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenoxybenzene, also known as resorcinol diphenyl ether, is an aromatic ether with the chemical formula C₁₈H₁₄O₂. This molecule consists of a central benzene ring substituted with two phenoxy groups at the meta positions. Its robust chemical structure and versatile reactivity have made it a significant building block in polymer chemistry and a useful standard in analytical sciences. This technical guide provides a comprehensive overview of the literature and history of this compound, focusing on its synthesis, properties, and applications relevant to research and development.

History

The synthesis of diaryl ethers, the class of compounds to which this compound belongs, was pioneered by German chemist Fritz Ullmann in the early 20th century. In 1901, Ullmann first reported a copper-catalyzed reaction for the formation of biaryl compounds. This work was soon extended to the synthesis of diaryl ethers, in what is now famously known as the Ullmann condensation or Ullmann ether synthesis.[1] This reaction involves the copper-promoted coupling of an aryl halide with a phenol. While the original Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[1][2]

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₂ | [4] |

| Molecular Weight | 262.30 g/mol | [4] |

| CAS Number | 3379-38-2 | [4] |

| Melting Point | 59-61 °C | |

| Boiling Point | 189 °C at 2 mmHg | |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in various organic solvents |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | Spectral data available in chemical databases. | [5] |

| ¹³C NMR | Spectral data available in chemical databases. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C-O-C ether linkages. | [3] |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is the Ullmann condensation. This reaction typically involves the coupling of a di-halogenated benzene with a phenoxide. A general representation of this synthesis is the reaction of 1,3-dibromobenzene with phenol in the presence of a copper catalyst and a base.

General Ullmann Condensation Protocol

Reactants:

-

1,3-Dibromobenzene

-

Phenol (2 equivalents)

-

Copper(I) salt (e.g., CuI, Cu₂O) as a catalyst[6]

-

A base (e.g., K₂CO₃, Cs₂CO₃)[7]

-

A high-boiling point, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))[1]

Procedure:

-

To a reaction vessel equipped with a condenser and a magnetic stirrer, add 1,3-dibromobenzene, phenol, the copper catalyst, and the base.

-

Add the solvent to the mixture.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) and stir for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure generally involves filtering the reaction mixture to remove the catalyst and inorganic salts.

-

The filtrate is then typically diluted with an organic solvent and washed with an aqueous solution to remove any remaining salts and unreacted phenol.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, usually by recrystallization or column chromatography, to yield pure this compound.

Modern modifications of the Ullmann reaction may employ ligands, such as diamines or amino acids, to accelerate the reaction and allow for milder reaction conditions.[6]

Applications

Polymer Chemistry

A significant application of this compound is in the synthesis of high-performance polymers, particularly poly(ether ketone ketone) (PEKK).[8][9][10] In these polymerization reactions, this compound can act as a monomer that introduces flexible ether linkages into the rigid polymer backbone. This modification can enhance the processability and solubility of the resulting polymers while maintaining their excellent thermal and mechanical properties.

Analytical Chemistry

This compound is also utilized as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS). Its chemical stability and distinct mass spectrum make it a reliable reference compound for the quantification of various analytes.

Medicinal Chemistry and Drug Development

While this compound itself is not a known therapeutic agent, its core structure is a scaffold for the synthesis of more complex molecules with potential biological activity. Research has been conducted on derivatives of this compound for their potential as cytotoxic agents against cancer cell lines.[5][11] For instance, the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which can be conceptually derived from a 1,3-diphenylpropane scaffold, has been explored for their cytotoxic effects.[5][11] However, there is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways.

Conclusion

This compound is a compound with a rich history rooted in the development of synthetic organic chemistry. The Ullmann condensation remains a cornerstone of its synthesis, albeit with modern improvements that have rendered the process more efficient and versatile. Its primary application lies in the field of polymer science, where it serves as a valuable monomer for the production of high-performance materials. While its direct role in drug development is limited, its derivatives continue to be explored for potential therapeutic applications. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in chemistry and materials science.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C18H14O2 | CID 76911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Modified Poly(ether ether ketone) (PEEK) Utilizing 1,3-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical properties. These attributes make it a material of choice in demanding applications, including aerospace, automotive, and medical devices. The synthesis of PEEK is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the application and protocol for the synthesis of a modified PEEK copolymer through the incorporation of 1,3-diphenoxybenzene as a comonomer. The introduction of meta-linkages from this compound into the PEEK backbone is anticipated to alter the polymer's crystallinity, solubility, and thermal properties, potentially leading to enhanced processability or tailored performance characteristics.

Principle and Reaction Scheme

The synthesis of the modified PEEK copolymer is based on the nucleophilic aromatic substitution polymerization mechanism. In this reaction, a di-phenoxide, generated in situ from the diol monomers, attacks the activated aryl dihalide. The standard synthesis of PEEK involves the reaction of 4,4'-difluorobenzophenone with hydroquinone. To introduce meta-linkages, this compound can be conceptually utilized alongside a corresponding diol, or more practically, a structurally similar comonomer like 1,3-dihydroxybenzene (resorcinol) can be copolymerized with hydroquinone and 4,4'-difluorobenzophenone. The presence of the meta-phenylene ether units disrupts the regularity of the polymer chain, which is expected to reduce crystallinity and lower the melting temperature (Tm) and glass transition temperature (Tg) compared to homopolymeric PEEK.

A general reaction scheme for the synthesis of a PEEK copolymer with meta-linkages is presented below:

Caption: General overview of the synthesis of a modified PEEK copolymer.

Experimental Protocols

The following protocols are based on established methods for the synthesis of PEEK and its copolymers via nucleophilic aromatic substitution. This specific protocol details the synthesis of a PEEK copolymer incorporating 1,3-dihydroxybenzene (resorcinol) to introduce meta-linkages, serving as a practical example for the conceptual use of this compound.

Materials:

-

4,4'-Difluorobenzophenone (DFBP)

-

Hydroquinone (HQ)

-

1,3-Dihydroxybenzene (Resorcinol)

-

Anhydrous Potassium Carbonate (K₂CO₃), dried

-

Diphenyl Sulfone (DPS), as solvent

-

Toluene, for azeotropic removal of water

-

Methanol

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

-

Vacuum oven.

-

Standard laboratory glassware.

Procedure:

-

Monomer and Catalyst Preparation: Accurately weigh the required amounts of 4,4'-difluorobenzophenone, hydroquinone, and 1,3-dihydroxybenzene. The molar ratio of the dihalide to the sum of the diols should be approximately 1:1. The desired ratio of hydroquinone to resorcinol will determine the extent of modification. An excess of potassium carbonate (e.g., 1.1 to 1.3 moles per mole of total diols) is used as the weak base. All glassware should be thoroughly dried, and the potassium carbonate should be freshly dried in an oven.

-

Reaction Setup: To the three-necked flask, add the monomers (DFBP, HQ, and resorcinol), potassium carbonate, and diphenyl sulfone. The amount of solvent should be sufficient to create a stirrable slurry. Add toluene to the reaction mixture.

-

Azeotropic Dehydration: Under a gentle flow of nitrogen, heat the mixture to a temperature where toluene refluxes (approximately 140-160°C). The water formed from the reaction of the hydroxyl groups with the carbonate, as well as any residual moisture, will be removed azeotropically and collected in the Dean-Stark trap. Continue this process for 1-2 hours until no more water is collected.

-

Polymerization: After the dehydration step, slowly raise the temperature of the reaction mixture to 180-200°C while distilling off the toluene. Once the toluene is removed, continue to raise the temperature to 300-320°C to initiate the polymerization. The reaction mixture will become increasingly viscous as the polymer forms. Maintain the reaction at this temperature for 3-6 hours with continuous stirring.

-

Isolation and Purification: After the polymerization is complete, cool the reaction mixture to approximately 150-200°C and pour the viscous solution into a large volume of a non-solvent, such as methanol or acetone, with vigorous stirring to precipitate the polymer. The solid polymer is then collected by filtration.

-

Washing: The collected polymer should be thoroughly washed to remove the solvent, unreacted monomers, and inorganic salts. This is typically done by boiling the polymer powder in deionized water and methanol sequentially, with filtration after each wash. Repeat the washing steps several times.

-

Drying: Dry the purified polymer powder in a vacuum oven at 120-150°C for at least 12 hours or until a constant weight is achieved.

Caption: Experimental workflow for the synthesis of a modified PEEK copolymer.

Data Presentation

The incorporation of meta-linkages via a comonomer like resorcinol is expected to influence the properties of the resulting PEEK copolymer. The following tables summarize typical quantitative data that would be obtained from the characterization of such a modified polymer compared to standard PEEK.

Table 1: Reaction Conditions and Yields

| Polymer | HQ:Resorcinol Ratio | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) |

| PEEK | 100:0 | 4 | 320 | >95 |

| Modified PEEK | 90:10 | 4 | 320 | >95 |

| Modified PEEK | 75:25 | 4 | 320 | >95 |

| Modified PEEK | 50:50 | 4 | 320 | >90 |

Table 2: Thermal and Molecular Weight Properties

| Polymer | HQ:Resorcinol Ratio | Mₙ ( g/mol ) | PDI | T₉ (°C) | Tₘ (°C) |

| PEEK | 100:0 | 25,000 - 40,000 | 2.0 - 2.5 | 143 - 150 | 334 - 343 |

| Modified PEEK | 90:10 | 20,000 - 35,000 | 2.2 - 2.7 | 135 - 145 | 310 - 325 |

| Modified PEEK | 75:25 | 18,000 - 30,000 | 2.3 - 2.8 | 125 - 135 | 290 - 310 |

| Modified PEEK | 50:50 | 15,000 - 25,000 | 2.5 - 3.0 | 115 - 125 | Amorphous |

Note: The values presented are illustrative and can vary depending on the specific reaction conditions and measurement techniques.

Logical Relationships in Synthesis

The successful synthesis of high molecular weight PEEK copolymers is dependent on several critical factors. The logical relationship between these factors is illustrated in the diagram below.

Caption: Key factors influencing the synthesis and properties of PEEK copolymers.

Conclusion

The incorporation of this compound or analogous meta-structured comonomers into the PEEK backbone via nucleophilic aromatic substitution polymerization is a viable strategy for modifying the properties of this high-performance polymer. The introduction of these non-linear linkages disrupts the polymer chain regularity, leading to a reduction in crystallinity and a corresponding decrease in melting and glass transition temperatures. This can be advantageous for improving the processability of PEEK. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and scientists working on the synthesis and development of novel poly(ether ether ketone)-based materials for a wide range of advanced applications.

Application Notes and Protocols for 1,3-Diphenoxybenzene in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diphenoxybenzene and its derivatives as monomers for the synthesis of high-performance polymers. Detailed experimental protocols, quantitative data on polymer properties, and workflow visualizations are presented to guide researchers in the development of advanced materials.

Introduction

This compound is a versatile monomer utilized in the synthesis of various high-performance polymers, including poly(ether ketone)s and polyamides. The meta-linkage of the phenoxy groups in the monomer imparts a unique combination of flexibility and thermal stability to the resulting polymers, leading to materials with excellent processability, mechanical strength, and high-temperature resistance. These properties make them suitable for demanding applications in aerospace, electronics, and biomedical fields.

High-Performance Polymers from this compound Derivatives

Two primary classes of high-performance polymers are commonly synthesized using this compound and its amino-functionalized derivatives:

-

Poly(ether ketone ketone)s (PEKKs): These are typically synthesized via electrophilic Friedel-Crafts acylation of this compound with aromatic diacid chlorides. The resulting polymers exhibit high thermal stability and mechanical strength.

-

Poly(ether ether ketone amide)s (PEEKAs) and Polyamides: These are synthesized from amino-functionalized derivatives of this compound, such as 1,3-bis(4-aminophenoxy)benzene or 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, through low-temperature solution polymerization with aromatic diacid chlorides. These polymers offer a balance of thermal stability, mechanical performance, and improved solubility for easier processing.[1]

Quantitative Data on Polymer Properties

The properties of high-performance polymers derived from this compound and its derivatives are summarized below.

Thermal Properties of Poly(ether ether ketone amide)s

| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) | Reference |

| PEEKA from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and Isophthaloyl Chloride | 252 | 397 | [1] |

| PEEKA from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and Terephthaloyl Chloride | 302 | 406 | [1] |

| PEEKA Copolymers (various IPC/TPC ratios) | 260-295 | 398-405 | [1] |

Mechanical Properties of Polyamides from an Adamantyl-Substituted 1,3-Bis(4-aminophenoxy)benzene Derivative

| Diacid Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Isophthalic Acid | 85 | 1.9 | 15 | [2] |

| Terephthalic Acid | 92 | 2.5 | 9 | [2] |

| 4,4'-Oxydibenzoic Acid | 88 | 2.1 | 12 | [2] |

| 4,4'-(Hexafluoroisopropylidene)dibenzoic Acid | 77 | 1.5 | 18 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Poly(ether ether ketone amide)s by Low-Temperature Solution Polymerization[1]

This protocol describes the synthesis of poly(ether ether ketone amide)s from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and aromatic diacid chlorides.

Materials:

-

1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene (diamine monomer)

-

Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Nitrogen gas

-

Calcium chloride

Equipment:

-

100-mL three-necked round-bottom flask

-

Magnetic stirrer

-

Nitrogen gas inlet

-

Calcium chloride guard tube

Procedure:

-

In a 100-mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen gas inlet, and a calcium chloride guard tube, place 0.684 g (0.001 mol) of 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene and 3 mL of NMP.

-

Stir the mixture until the diamine monomer is completely dissolved.

-

To the solution, add 0.203 g (0.001 mol) of solid isophthaloyl chloride in small portions over a period of 15 minutes.

-

Continue stirring the reaction mixture for an additional 2 hours at a temperature of 5–10°C.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

-

Filter the fibrous polymer, wash it thoroughly with hot water and then with methanol.

-

Dry the polymer in a vacuum oven at 80°C for 12 hours.

Caption: Low-Temperature Solution Polymerization Workflow.

Protocol 2: Synthesis of Poly(ether ketone ketone)s by Friedel-Crafts Polycondensation

This protocol provides a general procedure for the electrophilic substitution reaction to form poly(ether ketone ketone)s.

Materials:

-

This compound

-

Terephthaloyl chloride or Isophthaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Nitrogen gas

-

Methanol

-

Hydrochloric acid (dilute)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen gas inlet

-

Addition funnel

-

Ice bath

Procedure:

-

Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and an addition funnel. Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere.

-

To the flask, add this compound and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

In a separate flask, prepare a slurry of anhydrous aluminum chloride in anhydrous dichloromethane.

-

Slowly add the aluminum chloride slurry to the cooled solution of this compound with vigorous stirring.

-

Dissolve the diacid chloride (terephthaloyl chloride or isophthaloyl chloride) in anhydrous dichloromethane and add it dropwise to the reaction mixture using the addition funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Quench the reaction by slowly pouring the viscous polymer solution into a mixture of crushed ice and dilute hydrochloric acid.

-

Filter the precipitated polymer and wash it successively with dilute hydrochloric acid, water, and methanol.

-

Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

Caption: Friedel-Crafts Polycondensation Workflow.

References

Application Notes and Protocols for High-Temperature Applications of 1,3-Diphenoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-diphenoxybenzene derivatives, particularly polyphenyl ethers (PPEs), in high-temperature environments. The exceptional thermal and oxidative stability of these compounds makes them suitable for a range of demanding applications, including as high-temperature lubricants, heat transfer fluids, and high-performance polymers.

High-Temperature Applications

This compound and its derivatives are key components in the formulation of materials that can withstand extreme temperatures. Their robust aromatic structure, characterized by strong carbon-carbon bonds within the phenyl rings and stable ether linkages, imparts excellent resistance to thermal degradation.

-

High-Temperature Lubricants: Polyphenyl ethers (PPEs), which are oligomers of phenoxybenzene units, are renowned for their superior performance as lubricants in high-temperature and high-radiation environments.[1][2] They are utilized in applications such as jet engines, where frictional temperatures can be exceedingly high, and in industrial settings like kilns and glass manufacturing where conventional lubricants would degrade.[1] The addition of specific additives can further enhance their lubricity and load-carrying capabilities under extreme conditions.[3]

-

Heat Transfer Fluids: The thermal stability of diphenyl ether, a related compound, makes it a critical component in heat transfer fluids, often used in a eutectic mixture with biphenyl. These fluids are employed in industrial processes requiring precise and stable temperature control at elevated temperatures.

-

High-Performance Polymers: The phenoxy-benzene moiety is a fundamental building block for various high-performance polymers. These polymers exhibit high thermal stability and are used in demanding applications in the aerospace and electronics industries.

Quantitative Data on Thermal Stability

The thermal stability of this compound derivatives, particularly polyphenyl ethers, is a key performance indicator. This data is typically obtained through thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.

| Compound Class | Onset Decomposition Temperature (°C) | 5% Weight Loss Temperature (°C) | Atmosphere | Reference |

| Polyphenyl Ethers (PPEs) | 440 - 465 | > 450 | Inert | [1] |

| Alkyl-substituted PPEs | ~390 - 415 | Not Specified | Inert | [1] |

Note: The data above is for the general class of polyphenyl ethers. Specific values for this compound and its non-polymeric derivatives may vary.

The oxidative stability is another critical parameter, often evaluated by the Rotating Pressure Vessel Oxidation Test (RPVOT) or by monitoring the formation of degradation products under oxidative conditions.

| Compound Class | Oxidative Stability Test | Conditions | Observation | Reference |

| Polyphenyl Ethers (PPEs) | Air exposure at 315°C (600°F) | 5 liters/hour air flow | Significant degradation observed | [4] |

| PPEs with Antioxidants | Oxidation-Corrosion Test at 343°C (650°F) | Not Specified | 22% viscosity increase | [5] |

| Uninhibited PPEs | Oxidation-Corrosion Test at 343°C (650°F) | Not Specified | 1809% viscosity increase | [5] |

Experimental Protocols